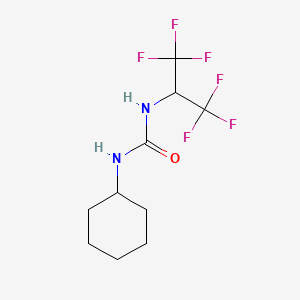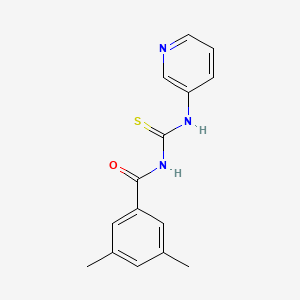
1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a hexafluoropropyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of cyclohexylamine with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the hexafluoropropyl group to form the final urea compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions: 1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the urea group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Urea derivatives with different substituents.
科学的研究の応用
1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other urea-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties due to the presence of the hexafluoropropyl group.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hexafluoropropyl group may enhance the compound’s binding affinity and specificity by providing hydrophobic interactions and steric effects. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
1-Cyclohexyl-3-phenylurea: Similar structure but with a phenyl group instead of a hexafluoropropyl group. Used as a herbicide and in medicinal chemistry.
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Used as a coupling reagent in peptide synthesis.
1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: 1-Cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity, thermal stability, and resistance to degradation, making it suitable for applications where these properties are desirable.
特性
IUPAC Name |
1-cyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F6N2O/c11-9(12,13)7(10(14,15)16)18-8(19)17-6-4-2-1-3-5-6/h6-7H,1-5H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWSBMOXBPNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
![2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-[(3-oxo-1H-2-benzofuran-5-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B5747562.png)

![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5747571.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)
